molecular formula C16H19N B1314396 N-Benzyl-2,4,6-trimethylaniline CAS No. 60882-91-9

N-Benzyl-2,4,6-trimethylaniline

Cat. No. B1314396
CAS RN: 60882-91-9
M. Wt: 225.33 g/mol
InChI Key: JMUDYTLZQVUDLG-UHFFFAOYSA-N
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Description

N-Benzyl-2,4,6-trimethylaniline, also known as BMA, is a chemical compound that has shown potential for various applications in scientific research and industry. It is an aromatic amine that is of commercial interest as a precursor to dyes .


Synthesis Analysis

The synthesis of N-Benzyl-2,4,6-trimethylaniline involves the benzylation and benzoylation of certain ring substituted anilines to produce benzyl and benzoyl derivatives . The methods employed yield the desired secondary anilines together with corresponding amides .


Molecular Structure Analysis

The molecular formula of N-Benzyl-2,4,6-trimethylaniline is C16H19N . It has a molecular weight of 225.33 g/mol .


Chemical Reactions Analysis

The kinetics of oxidation of 2,4,6-trimethylaniline hydrochloride with ammonia peroxydisulfate in an aqueous solution was studied by the potentiometric method . It was shown that the reaction proceeds as the second order process .


Physical And Chemical Properties Analysis

N-Benzyl-2,4,6-trimethylaniline has a molecular weight of 225.33 g/mol . The boiling point is predicted to be 349.3±11.0 °C .

Scientific Research Applications

Synthesis of Benzyl Ethers

N-Benzyl-2,4,6-trimethylaniline has been utilized as a precursor in the synthesis of benzyl ethers. For instance, a novel acid-catalyzed O-benzylating reagent, derived from the formal trimerization of benzyl imidate, demonstrates the compound's role in facilitating the production of benzyl ethers from functionalized alcohols with high yields, showcasing its importance in organic synthesis processes (Yamada, Fujita, & Kunishima, 2012).

Pharmaceutical Intermediate Production

The compound serves as a key intermediate in the manufacture of pharmaceuticals, particularly as a precursor to HIV protease inhibitors. Research has explored the conversion of traditional batch processes to continuous flow systems for producing key intermediates, highlighting the importance of N-Benzyl-2,4,6-trimethylaniline derivatives in the pharmaceutical industry (Pollet et al., 2009).

Material Science and Polymerization

This compound is instrumental in the ring-opening polymerization reactions of lactones and lactides, indicating its utility in creating biodegradable polymers with applications ranging from medical devices to eco-friendly packaging materials (Akpan, Omondi, & Ojwach, 2018).

Catalysis and Chemical Transformations

N-Benzyl-2,4,6-trimethylaniline derivatives have been used as catalysts in various chemical transformations, including the synthesis of heterocyclic compounds and organic materials. This application underscores the compound's role in facilitating complex chemical reactions through its structural and electronic properties (Sandaroos & Damavandi, 2013).

Sensing and Detection Applications

Research also explores the use of N-Benzyl-2,4,6-trimethylaniline derivatives in the development of sensors for detecting ions like cyanide and fluoride. This application is crucial for environmental monitoring and safety, as these compounds can selectively complex with harmful ions, facilitating their detection (Bhat & Jha, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-benzyl-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDYTLZQVUDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537415
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,4,6-trimethylaniline

CAS RN

60882-91-9
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ulgen, JW Gorrod - Journal of Faculty of Pharmacy of Istanbul …, 1994 - dergipark.org.tr
The benzylation and benzoylation of certain ring substituted anilines were performed to produce benzyl and benzoyl derivatives which were required as substrates and potential …
Number of citations: 8 dergipark.org.tr
YL Song, B Li, ZB Xie, D Wang… - The Journal of Organic …, 2021 - ACS Publications
Iron-catalyzed oxidative amination of benzylic C(sp 3 )–H bonds with anilines bearing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is realized based on …
Number of citations: 5 pubs.acs.org

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